molecular formula C11H6BrClN2 B1380712 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile CAS No. 1558435-36-1

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile

Cat. No.: B1380712
CAS No.: 1558435-36-1
M. Wt: 281.53 g/mol
InChI Key: IYAJEWVJBYMXQP-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. It is characterized by the presence of bromine, chlorine, and a nitrile group attached to a quinoline core. This compound has a molecular formula of C11H6BrClN2 and a molecular weight of 281.54 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Quinoline N-oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family:

    8-Bromo-4-chloroquinoline: Lacks the methyl and nitrile groups, making it less versatile in chemical reactions.

    5-Methylquinoline-3-carbonitrile: Lacks the bromine and chlorine atoms, affecting its reactivity and applications.

    4-Chloro-5-methylquinoline:

The presence of bromine, chlorine, and nitrile groups in this compound makes it unique and highly versatile for various chemical reactions and applications.

Properties

IUPAC Name

8-bromo-4-chloro-5-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)11-9(6)10(13)7(4-14)5-15-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAJEWVJBYMXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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